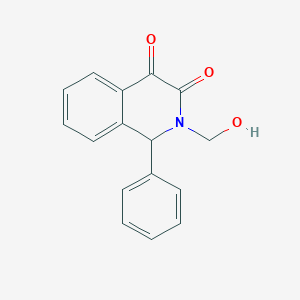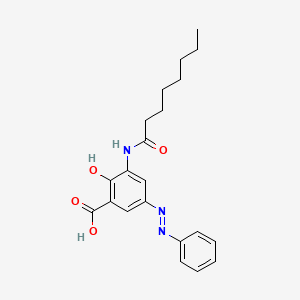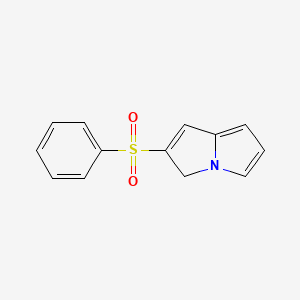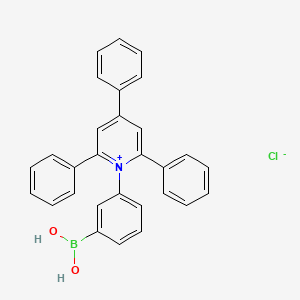
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole is a heterocyclic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, and carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole: The parent compound with similar chemical properties.
4-Butyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,3-triazole: A hydroxyl derivative with different reactivity.
4-Butyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,3-triazole: A methoxy derivative with altered solubility.
Uniqueness
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxyethyl group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
91417-47-9 |
|---|---|
Fórmula molecular |
C10H21N3O |
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
4-butyl-1-(2-ethoxyethyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C10H21N3O/c1-3-5-6-10-9-13(12-11-10)7-8-14-4-2/h10H,3-9H2,1-2H3 |
Clave InChI |
LSNIAYJCQZZRGV-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CN(N=N1)CCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)

![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2-[(1,1-Diethoxyethyl)peroxy]-2-methyloxolane](/img/structure/B14350573.png)

![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)

![[3-(2-Oxopropyl)-1,3-thiazolidin-2-ylidene]cyanamide](/img/structure/B14350607.png)
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)



